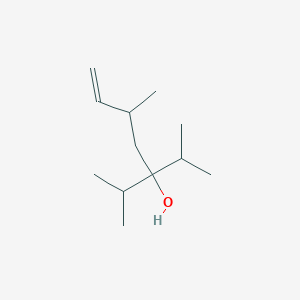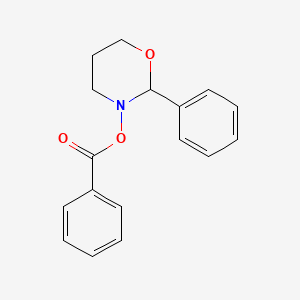
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes. This compound features a six-membered ring containing both oxygen and nitrogen atoms, with a benzoyloxy group and a phenyl group attached. The presence of these functional groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 2-phenyl-1,3-oxazinane in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of benzoyl quinones.
Reduction: Formation of 3-(hydroxy)-2-phenyl-1,3-oxazinane.
Substitution: Introduction of alkyl or acyl groups onto the phenyl ring.
Scientific Research Applications
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes or receptors in biological systems. The oxazinane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-(Benzoyloxy)-2-phenyl-1,3-oxazolidine: Similar structure but with a five-membered ring.
3-(Benzoyloxy)-2-phenyl-1,3-oxazine: Similar structure but with a six-membered ring containing an additional nitrogen atom.
3-(Benzoyloxy)-2-phenyl-1,3-oxazepane: Similar structure but with a seven-membered ring.
Uniqueness: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
CAS No. |
88690-77-1 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2-phenyl-1,3-oxazinan-3-yl) benzoate |
InChI |
InChI=1S/C17H17NO3/c19-17(15-10-5-2-6-11-15)21-18-12-7-13-20-16(18)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
SJWIVFGFTLAPSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(OC1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
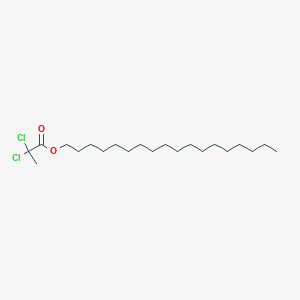
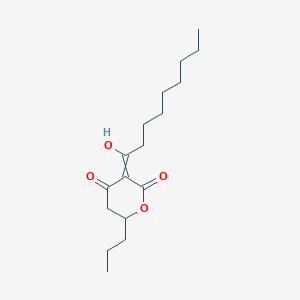
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
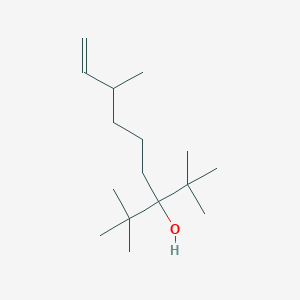
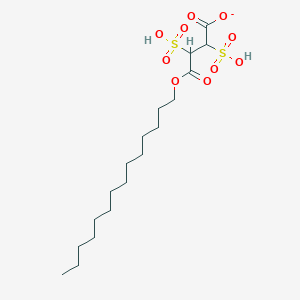
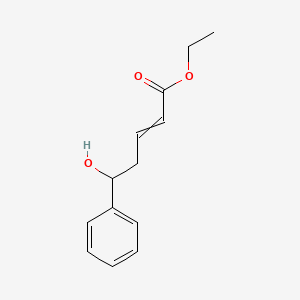
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
